molecular formula C10H17FO2 B14261825 Ethyl 2-fluoro-2-propylpent-4-enoate CAS No. 164228-15-3

Ethyl 2-fluoro-2-propylpent-4-enoate

Cat. No.: B14261825
CAS No.: 164228-15-3
M. Wt: 188.24 g/mol
InChI Key: MARJODMAYFXORX-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-propylpent-4-enoate is an organic compound with the molecular formula C10H17FO2 It belongs to the class of esters and is characterized by the presence of a fluoro group attached to the second carbon of the propyl chain, along with an ethyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-2-propylpent-4-enoate typically involves the esterification of 2-fluoro-2-propylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluoro group in this compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed:

    Oxidation: 2-fluoro-2-propylpent-4-enoic acid

    Reduction: 2-fluoro-2-propylpent-4-enol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-fluoro-2-propylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-2-propylpent-4-enoate involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The ester group facilitates its incorporation into larger molecular frameworks, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl 2-fluoro-2-propylpent-4-enoate can be compared with other similar compounds such as:

    2-fluoro-2-propylpent-4-enoic acid: Similar structure but lacks the ethyl ester group.

    Ethyl 2-chloro-2-propylpent-4-enoate: Similar ester structure but with a chloro group instead of a fluoro group.

    Ethyl 2-bromo-2-propylpent-4-enoate: Similar ester structure but with a bromo group instead of a fluoro group.

The uniqueness of this compound lies in the presence of the fluoro group, which imparts distinct chemical properties such as increased reactivity and stability compared to its chloro and bromo analogs.

Properties

CAS No.

164228-15-3

Molecular Formula

C10H17FO2

Molecular Weight

188.24 g/mol

IUPAC Name

ethyl 2-fluoro-2-propylpent-4-enoate

InChI

InChI=1S/C10H17FO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4H,1,5-8H2,2-3H3

InChI Key

MARJODMAYFXORX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C)(C(=O)OCC)F

Origin of Product

United States

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